

Comparative Cross-Reactivity Analysis of 4-Amino-3-chlorobenzoic Acid Analogs

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Compound of Interest

Compound Name: 4-Amino-3-chlorobenzoic acid

Cat. No.: B1208509

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A comprehensive guide for researchers and drug development professionals on the varied biological activities and structure-activity relationships of **4-Amino-3-chlorobenzoic acid** analogs, with a focus on their potential as therapeutic agents.

This guide provides a comparative analysis of **4-Amino-3-chlorobenzoic acid** and its analogs, examining their cross-reactivity profiles against various biological targets. The information presented is curated from recent studies to assist researchers and scientists in drug discovery and development.

Anticancer Activity: Targeting EGFR

Recent research has focused on the development of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] A study detailing the synthesis and evaluation of novel derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide analogs, has provided valuable insights into their structure-activity relationships (SAR).[3][4]

Quantitative Analysis of EGFR Inhibition

The cytotoxic activity of these analogs was assessed against several human cancer cell lines, with IC50 values determined to quantify their anti-proliferative effects. The data is summarized in the table below.



Compound ID	A549 (Lung Cancer) IC50 (μΜ)	HCT-116 (Colorectal Cancer) IC50 (μΜ)	HepG2 (Hepatocarcinoma) IC50 (µM)
N4a	77.8 ± 6.0	314.4 ± 26.2	56.9 ± 6.3
N4b	207.5 ± 27.1	217.1 ± 19.6	220.9 ± 27.9
N4c	144.4 ± 11.4	149.5 ± 13.6	180.3 ± 17.6
N5a	37.1 ± 4.1	91.1 ± 9.1	49.6 ± 3.4
N5b	45.8 ± 4.8	89.7 ± 10.5	43.7 ± 5.1
N5c	90.1 ± 8.7	101.5 ± 11.2	54.2 ± 3.9
N5d	168.9 ± 10.4	208.3 ± 20.7	97.6 ± 10.4
Erlotinib	7.5 ± 1.5	11.6 ± 2.0	17.8 ± 2.2

Data sourced from a

study on new 4-

amino-3-chloro

benzoate ester

derivatives as EGFR

inhibitors.[3]

Furthermore, the direct inhibitory effect on EGFR kinase activity was evaluated.



Compound ID	EGFR Kinase Inhibition (%) at 10 μM
N4b	High
N4c	High
N5a	High
N5b	High
N5c	High
Erlotinib	High
Qualitative summary based on reported high efficacy.[3]	

In silico analysis indicated that the hydrazine-1-carbothioamide derivatives (N5a-d) exhibited the most favorable binding patterns with EGFR.[3][4] Specifically, compound N5a was found to induce apoptosis in cancer cells by targeting EGFR and activating caspases 3 and 8, suggesting its mechanism of action involves the extrinsic apoptotic pathway.[3][4]

Antimicrobial Potential

Derivatives of 4-aminobenzoic acid have been explored for their antimicrobial properties.[2] While specific data on a wide range of **4-Amino-3-chlorobenzoic acid** analogs is limited, studies on structurally related compounds provide valuable insights. For instance, 2-amino-3-chlorobenzoic acid, an isomer, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

The table below summarizes the reported antimicrobial activity of related aminobenzoic acid derivatives.



Compound/Analog Class	Target Microorganism	Activity/Metric
2-amino-3-chlorobenzoic acid	Methicillin-resistant Staphylococcus aureus (MRSA)	Potent Activity
Schiff's base of 2- chlorobenzoic acid	Escherichia coli	Comparable to Norfloxacin
N-(4-chlorophenyl)-2-amino-4- chlorobenzamide	Staphylococcus aureus, Bacillus subtilis	MIC: 125 μg/mL
Halogenated 4-aminobenzoic acid derivatives	Gram-positive strains	MIC starting from 15.62 μM
Data compiled from various sources on antimicrobial activities of related compounds.[6][7]		

Experimental Protocols Synthesis of 4-Amino-3-chlorobenzoic Acid Analogs

A general synthetic route for creating derivatives of **4-amino-3-chlorobenzoic acid** begins with the esterification of the parent molecule.[3]

Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1): A suspension of **4-amino-3-chlorobenzoic acid** in absolute ethanol is cooled to -15°C.[3] Thionyl chloride is then added dropwise, maintaining the temperature below -10°C.[3] After stirring, the reaction mixture is refluxed for 3 hours.[3] The resulting precipitate is filtered, washed, and recrystallized to yield the ethyl ester. [3]

Further modifications, such as the synthesis of hydrazides and subsequently 1,3,4-oxadiazoles, benzohydrazones, or hydrazine-1-carbothioamides, can be achieved through established chemical transformations.[3]

Cytotoxicity Evaluation using MTT Assay



The anti-proliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Procedure:

- Cancer cell lines (e.g., A549, HCT-116, HepG2) are seeded in 96-well plates and incubated.
- Cells are then treated with various concentrations of the test compounds.
- After a set incubation period (e.g., 48 hours), an MTT solution is added to each well.
- The formazan crystals formed by viable cells are dissolved using a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader to determine cell viability and calculate IC50 values.[8]

EGFR Kinase Inhibition Assay

To determine the direct inhibitory effect on the target enzyme, an EGFR kinase assay is performed.

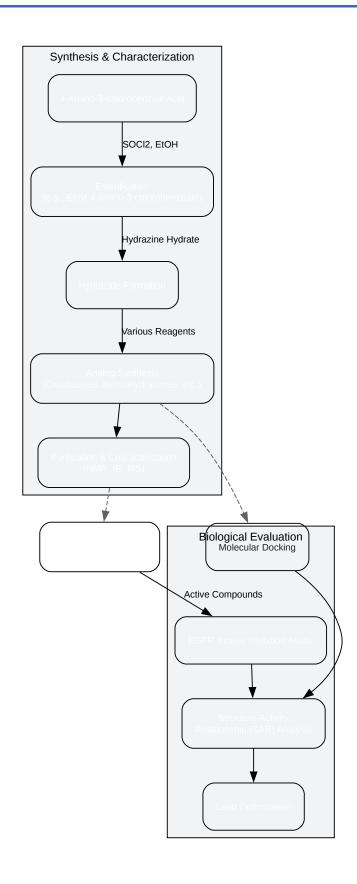
Procedure:

- The assay is typically conducted in a 96-well plate format.
- Recombinant human EGFR is incubated with the test compounds at a specific concentration.
- The kinase reaction is initiated by adding ATP and a suitable substrate.
- The amount of phosphorylated substrate is quantified, often using an ELISA-based method or radiometric analysis, to determine the percentage of enzyme inhibition.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of **4-Amino-3-chlorobenzoic acid** analogs as potential therapeutic agents.





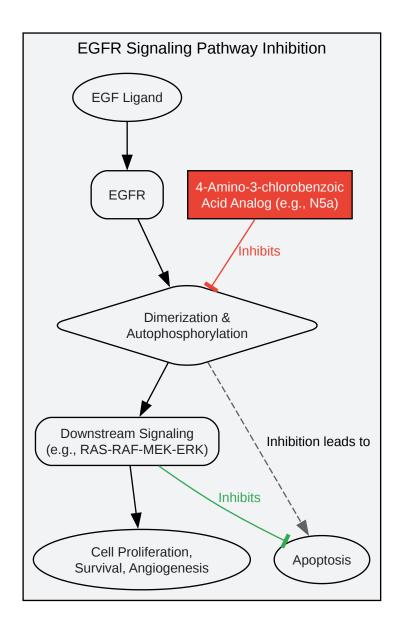
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Caption: Workflow for Synthesis and Evaluation of Analogs.



Signaling Pathway Implication

The primary mechanism of action for the most potent **4-Amino-3-chlorobenzoic acid** analogs identified in recent studies involves the inhibition of the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.



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Caption: Inhibition of the EGFR Signaling Pathway.



By inhibiting the autophosphorylation of EGFR, these compounds block the downstream signaling cascade that promotes cancer cell growth and survival, ultimately leading to apoptosis.[3]

Conclusion

4-Amino-3-chlorobenzoic acid serves as a versatile scaffold for the development of potent therapeutic agents, particularly in the realm of oncology. The cross-reactivity profile of its analogs, especially the hydrazine-1-carbothioamide derivatives, demonstrates significant inhibitory activity against EGFR. Future research may further explore the structure-activity relationships to optimize the efficacy and selectivity of these compounds, as well as broaden the investigation of their potential against other biological targets, including various microbial pathogens. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers entering this promising area of drug discovery.

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